5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine
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Overview
Description
5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with a dithioloquinoline core, which is known for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Dithiolo Group: The dithiolo group can be introduced via a nucleophilic substitution reaction using appropriate thiol reagents.
Benzylation and Chlorophenylation: The benzyl and chlorophenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Final Cyclization and Imine Formation: The final step involves cyclization and imine formation using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share the quinoline core structure.
Dithioloquinoline Derivatives: Compounds with similar dithioloquinoline cores, such as 4,4,8-trimethyldithiolo[3,4-c]quinoline.
Uniqueness
5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
4841-71-8 |
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Molecular Formula |
C26H23ClN2S2 |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
5-benzyl-N-(3-chlorophenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C26H23ClN2S2/c1-17-12-13-22-21(14-17)23-24(26(2,3)29(22)16-18-8-5-4-6-9-18)30-31-25(23)28-20-11-7-10-19(27)15-20/h4-15H,16H2,1-3H3 |
InChI Key |
SRSZZVVEJWHGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC(=CC=C4)Cl)SS3)(C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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